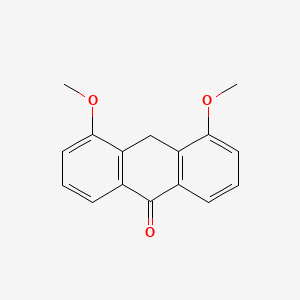
4,5-dimethoxy-10H-anthracen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethoxy-10H-anthracen-9-one is an organic compound belonging to the anthracene family. Anthracene derivatives are known for their photophysical properties and are widely used in various applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethoxy-10H-anthracen-9-one typically involves the substitution of anthracene at specific positions. One common method is the Suzuki/Sonogashira cross-coupling reactions, which are known for their efficiency and high yields . The reaction conditions often include the use of palladium catalysts and specific boronic acids or halides as reactants .
Industrial Production Methods
Industrial production of anthracene derivatives, including this compound, involves large-scale chemical synthesis using similar cross-coupling reactions. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethoxy-10H-anthracen-9-one undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halides or boronic acids.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boronic acids, halides, and oxidizing or reducing agents. The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure high efficiency and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce anthraquinones, while substitution reactions may yield various substituted anthracenes .
Scientific Research Applications
4,5-Dimethoxy-10H-anthracen-9-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4,5-Dimethoxy-10H-anthracen-9-one involves its interaction with specific molecular targets and pathways. The compound’s photophysical properties allow it to absorb and emit light, making it useful in applications like OLEDs and fluorescent probes. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Anthracen-9(10H)-one: A closely related compound with similar photophysical properties.
9,10-Dimethylanthracene: Known for its high fluorescence quantum yield and used in triplet–triplet annihilation systems.
9-Phenyl-10-(4-(trifluoromethyl)phenyl)anthracene: Utilized in triplet–triplet annihilation upconversion systems.
Uniqueness
4,5-Dimethoxy-10H-anthracen-9-one is unique due to its specific substitution pattern, which imparts distinct photophysical properties. This makes it particularly useful in applications requiring high fluorescence and stability .
Properties
CAS No. |
76403-03-7 |
|---|---|
Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
4,5-dimethoxy-10H-anthracen-9-one |
InChI |
InChI=1S/C16H14O3/c1-18-14-7-3-5-10-12(14)9-13-11(16(10)17)6-4-8-15(13)19-2/h3-8H,9H2,1-2H3 |
InChI Key |
YNXDXUPTUFLKRN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1CC3=C(C2=O)C=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


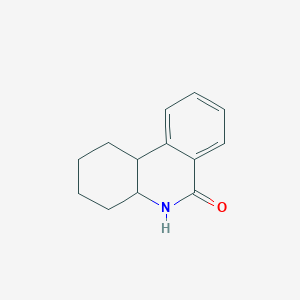
![carbamic acid, [(1S)-2-[[(3-bromo-4,5-dihydro-5-isoxazolyl)methyl]amino]-1-(1H-indol-3-ylmethyl)-2-oxoethyl]-, phenylmethyl ester](/img/structure/B3063638.png)
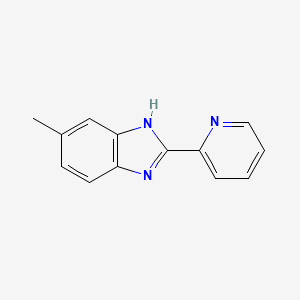
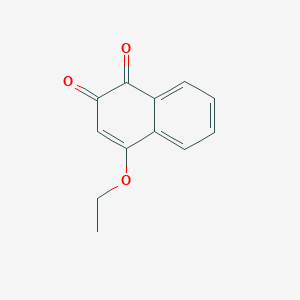
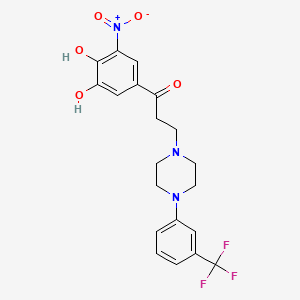
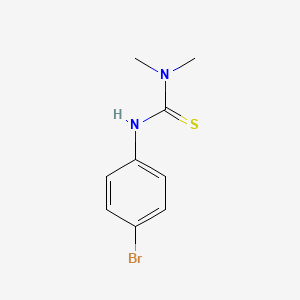
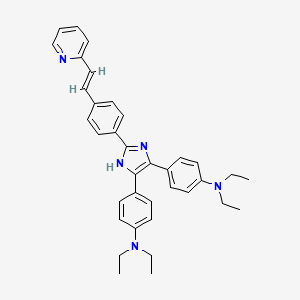


![N-[2-[4-[[(3-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)methylamino]methyl]piperidin-1-yl]ethyl]naphthalene-1-sulfonamide](/img/structure/B3063709.png)
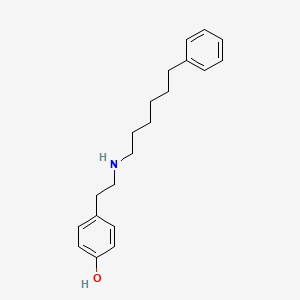
![4-[3-(5-phenylpentylamino)propyl]phenol](/img/structure/B3063715.png)
![{[1-(4-fluorophenyl)ethylidene]amino}thiourea](/img/structure/B3063729.png)

